molecular formula C21H22FNO5S B280815 BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B280815
M. Wt: 419.5 g/mol
InChI Key: DAXRFQMKLSUHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities and is often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions. The process begins with the acylation of a benzofuran derivative, followed by nitration to introduce a nitro group. This nitro group is then reduced to an amine, which is subsequently sulfonylated with 4-fluoro-2-methylbenzenesulfonyl chloride. The final step involves esterification with butyl alcohol to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Butyl 5-{[(4-bromo-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Butyl 5-{[(4-iodo-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

What sets BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE apart from similar compounds is the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H22FNO5S

Molecular Weight

419.5 g/mol

IUPAC Name

butyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H22FNO5S/c1-4-5-10-27-21(24)20-14(3)28-18-8-7-16(12-17(18)20)23-29(25,26)19-9-6-15(22)11-13(19)2/h6-9,11-12,23H,4-5,10H2,1-3H3

InChI Key

DAXRFQMKLSUHJG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C

Origin of Product

United States

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